molecular formula C11H12BrNO B2557485 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2090953-87-8

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2557485
CAS No.: 2090953-87-8
M. Wt: 254.127
InChI Key: DOCUXUQKPHUZMC-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation: Quinoline derivatives.

    Reduction: 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.

Scientific Research Applications

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    7-Iodo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical behaviors.

Uniqueness

The presence of the bromine atom in 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one makes it particularly useful for certain substitution reactions and enhances its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

7-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUXUQKPHUZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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